N-(3,4-dichlorophenyl)-2-(phenylcarbonothioyl)hydrazinecarboxamide

Description

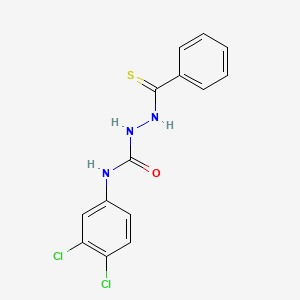

N-(3,4-dichlorophenyl)-2-(phenylcarbonothioyl)hydrazinecarboxamide is a hydrazinecarboxamide derivative featuring a 3,4-dichlorophenyl group and a phenylcarbonothioyl moiety.

Properties

IUPAC Name |

1-(benzenecarbonothioylamino)-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3OS/c15-11-7-6-10(8-12(11)16)17-14(20)19-18-13(21)9-4-2-1-3-5-9/h1-8H,(H,18,21)(H2,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVKOSNMACPDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Precursor Selection

Core Structural Disconnections

The target molecule can be dissected into three primary components:

- N-(3,4-Dichlorophenyl)hydrazinecarboxamide backbone : Derived from (3,4-dichlorophenyl)hydrazine (CAS 13124-18-0), this intermediate provides the aromatic and hydrazine substructure.

- Phenylcarbonothioyl group : Introduced via thioacylation reagents such as phenyl thiochloroformate or thiobenzoyl chloride.

- Carboxamide linkage : Formed through condensation reactions with carbonyl precursors.

Retrosynthetic pathways prioritize modular assembly to minimize side reactions, particularly undesired cyclization or oxidation of the hydrazine moiety.

Synthetic Methodologies

Two-Step Condensation-Thioacylation Approach

Step 1: Synthesis of N-(3,4-Dichlorophenyl)Hydrazinecarboxamide

(3,4-Dichlorophenyl)hydrazine (1.0 equiv, 177.03 g/mol) is reacted with cyanogen bromide (1.2 equiv) in anhydrous dichloromethane under nitrogen at 0–5°C. The reaction is quenched with ammonium hydroxide to yield the carboxamide intermediate.

Key parameters :

- Temperature control (<10°C) prevents decomposition of the hydrazine.

- Anhydrous conditions mitigate hydrolysis of cyanogen bromide.

Yield : 68–72% after recrystallization from ethanol/water.

Step 2: Thioacylation with Phenyl Thiochloroformate

The carboxamide intermediate (1.0 equiv) is treated with phenyl thiochloroformate (1.1 equiv) in pyridine at room temperature for 12 hours. Pyridine acts as both base and solvent, neutralizing HCl byproducts.

Workup : The mixture is diluted with ice-cold water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the final compound.

One-Pot Tandem Reaction

Reaction Conditions

A mixture of (3,4-dichlorophenyl)hydrazine (1.0 equiv), thiobenzoic acid (1.5 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 equiv) in dimethylformamide (DMF) is stirred at 60°C for 6 hours. EDC mediates the coupling between the hydrazine and thiocarboxylic acid.

Advantages :

Reaction Optimization and Mechanistic Insights

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(phenylcarbonothioyl)hydrazinecarboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(phenylcarbonothioyl)hydrazinecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(phenylcarbonothioyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Spectroscopic Characterization

- IR Spectroscopy :

- The C=S stretch in the target compound is expected at ~1247–1255 cm⁻¹, consistent with hydrazinecarbothioamides in . Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in triazole derivatives .

- In contrast, ’s pyridinylmethylidene analogs show distinct C=N stretches (~1600 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

Physicochemical Properties

- Lipophilicity :

- Solubility and Stability: The target compound’s solubility may be lower than ’s hydrazinecarboxamide analog (81226-88-2), which has a nonenyl chain enhancing hydrophobicity .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Q & A

Q. What are the optimal synthetic routes and purification techniques for N-(3,4-dichlorophenyl)-2-(phenylcarbonothioyl)hydrazinecarboxamide?

- Methodological Answer : The synthesis typically involves multi-step procedures, starting with condensation reactions between hydrazinecarboxamide precursors and functionalized aromatic substrates. Key steps include:

- Coupling Reactions : Use of coupling agents like EDC/HOBt for amide bond formation between dichlorophenylamine and thiocarbonyl intermediates.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 60–80°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Identify functional groups (e.g., C=S stretch at ~1170–1185 cm⁻¹, N–H bend at ~3200–3300 cm⁻¹) .

- NMR : H and C NMR in DMSO-d6 resolve aromatic protons (δ 7.2–8.1 ppm) and thiocarbonyl carbons (δ ~190 ppm).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

- InChIKey : Use standardized identifiers (e.g., InChIKey=XLJWRTSOGRDXLP-UHFFFAOYSA-N) for database referencing .

Q. What are the key physicochemical properties relevant to laboratory handling?

- Methodological Answer :

- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF.

- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at 4°C in inert atmospheres.

- Melting Point : Determine via differential scanning calorimetry (DSC) (expected range: 180–200°C) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and activation energies for key steps (e.g., thiocarbonyl formation).

- Reaction Path Search : Apply the AFIR method to identify low-energy pathways and predict regioselectivity .

- Machine Learning : Train models on existing hydrazinecarboxamide reaction data to predict optimal catalysts (e.g., Pd/Cu systems) .

Q. What experimental frameworks are recommended for analyzing its potential bioactivity?

- Methodological Answer :

- In Vitro Assays : Screen against kinase or protease targets (e.g., EGFR, COX-2) using fluorescence polarization or SPR.

- ADMET Profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (MTT assay on HEK293 cells).

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., chlorophenyl moiety in hydrophobic pockets) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Corroboration : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation around the C–N bond) causing split signals .

- Crystallographic Validation : Compare experimental XRD data with computational predictions (Mercury software) .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to UV light (ICH Q1B), heat (40–60°C), and hydrolytic conditions (pH 3–9) for 14 days.

- HPLC-MS Monitoring : Track degradation products (e.g., dichloroaniline via hydrolysis) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Q. How can interaction mechanisms with biological macromolecules be elucidated?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with serum albumin.

- Circular Dichroism (CD) : Monitor conformational changes in DNA or enzymes upon binding.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER or GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.